molecular formula C21H21N3O5 B6518541 N-(2-ethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide CAS No. 891867-66-6

N-(2-ethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

Cat. No.: B6518541
CAS No.: 891867-66-6
M. Wt: 395.4 g/mol
InChI Key: NVFNPUFYLZBVGH-UHFFFAOYSA-N
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Description

This compound features a tetrahydropyrazine-dione core substituted with a 3-methoxyphenyl group at position 4 and an N-(2-ethoxyphenyl)acetamide moiety at position 2. The ethoxy and methoxy substituents contribute to lipophilicity, balancing membrane permeability and metabolic stability.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-3-29-18-10-5-4-9-17(18)22-19(25)14-23-11-12-24(21(27)20(23)26)15-7-6-8-16(13-15)28-2/h4-13H,3,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFNPUFYLZBVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a complex arrangement that includes an ethoxyphenyl group and a tetrahydropyrazine moiety. The molecular formula is C23H25N3O4C_{23}H_{25}N_{3}O_{4}, with a molecular weight of approximately 405.47 g/mol.

PropertyValue
Molecular FormulaC23H25N3O4C_{23}H_{25}N_{3}O_{4}
Molecular Weight405.47 g/mol
CAS Number896318-20-0

Biological Activity Overview

This compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, derivatives with a phenoxy-N-arylacetamide scaffold have demonstrated effectiveness against bacterial and fungal strains .
  • Anticancer Properties : The compound has been evaluated for its anticancer potential. Research indicates that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .
  • Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators .
  • Analgesic Activity : The analgesic properties of related compounds suggest potential applications in pain management .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could modulate receptors associated with pain and inflammation responses.

Case Study 1: Antimicrobial Efficacy

A study conducted by Berest et al. (2011) demonstrated the antimicrobial activity of related phenoxy-N-acetamides against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) as low as 5 µg/mL for some derivatives.

Case Study 2: Anticancer Activity

Research published by Rani et al. (2014) evaluated the anticancer effects of similar compounds in vitro on human breast cancer cell lines (MCF-7). The study reported a significant reduction in cell viability at concentrations ranging from 10 to 50 µM.

Comparison with Similar Compounds

Core Heterocyclic Structure and Functional Groups

Compound Name / ID Core Structure Key Functional Groups Biological Implications
Target Compound Tetrahydropyrazine-dione 2,3-dioxo, 3-methoxyphenyl, N-(2-ethoxyphenyl) Potential enzyme inhibition (H-bond donors/acceptors)
N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Sulfanyl, pyridinyl, allyl Antimicrobial activity (triazole derivatives)
N-(3-methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide Pyrazolo[3,4-d]pyrimidine 4-oxo, 3-methoxyphenyl Kinase inhibition (pyrazolo-pyrimidine core)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole Dichlorophenyl, thiazole Structural mimicry of benzylpenicillin
Thieno[2,3-d]pyrimidinone derivative Thieno-pyrimidine Sulfur heteroatom, ethyl substituent Redox modulation (sulfur interactions)

Substituent Effects

  • Ethoxy vs. Methoxy groups in other compounds (e.g., ) improve solubility but may reduce metabolic stability due to demethylation pathways.
  • Aromatic Substitutions :

    • Chlorophenyl (e.g., ) and fluorobenzyl (e.g., ) groups in analogues are linked to enhanced antibacterial and CNS activity, respectively. The target’s 3-methoxyphenyl group may favor interactions with aromatic π-systems in enzyme binding pockets.

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